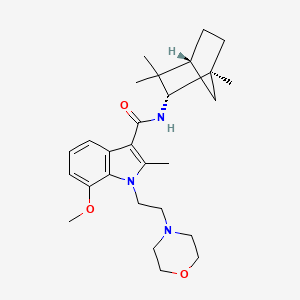

MN-25-2-Methyl derivative

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MN-25-2-Methyl derivative is a cannabinoid (CB) receptor ligand with K_i values of 8 and 29 nM at the central CB_1 receptor and peripheral CB_2 receptor, respectively . This product is intended for forensic and research applications .

Molecular Structure Analysis

The molecular formula of MN-25-2-Methyl derivative is C27H39N3O3 . The formal name is 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[ (1S,2S,4R)-1,3,3-trimethylbicyclo [2.2.1]hept-2-yl]-1H-indole-3-carboxamide .Physical And Chemical Properties Analysis

MN-25-2-Methyl derivative is a crystalline solid . It has a molecular weight of 453.6 . It has solubility in DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (10 mg/ml) .科学的研究の応用

Forensic Chemistry & Toxicology

The MN-25-2-Methyl derivative is utilized as an analytical reference standard in forensic chemistry due to its precise binding affinity to cannabinoid receptors, with Ki values of 8 and 29 nM at the CB1 and CB2 receptors respectively . This makes it a valuable compound for toxicological analysis, aiding in the identification of synthetic cannabinoids in biological specimens.

Cannabinoid Receptor Research

In the realm of cannabinoid research, MN-25-2-Methyl derivative serves as a ligand to study the central and peripheral cannabinoid receptors. Its high affinity and selectivity enable researchers to dissect the pharmacological effects of cannabinoid receptor activation, which is crucial for developing therapeutic agents .

Mass Spectrometry

This compound is also significant in mass spectrometry applications. Due to its well-defined molecular structure and stability, it provides a reliable standard for calibrating mass spectrometers, ensuring accurate measurement of mass-to-charge ratios for complex mixtures .

Drug Discovery

The MN-25-2-Methyl derivative’s interaction with cannabinoid receptors can be harnessed in drug discovery, particularly in designing drugs that target these receptors for conditions such as pain, obesity, and neurological disorders .

Material Science

While not directly related to MN-25-2-Methyl derivative, bimetallic metal–organic frameworks (MOFs) and their derivatives, including those with methyl groups, have shown promise in material science. They are used for gas adsorption, catalysis, energy storage and conversion, and luminescence sensing . This indicates potential areas where MN-25-2-Methyl derivative could be applied in the future.

Catalysis

The structural properties of MN-25-2-Methyl derivative suggest potential catalytic applications. By studying its interaction with other molecules, researchers can develop catalysts that facilitate chemical reactions, which is fundamental in creating more efficient industrial processes .

Energy Storage and Conversion

Derivatives of MN-25-2-Methyl could be explored for their electrochemical properties, which might be beneficial in energy storage and conversion technologies. This includes the development of batteries and fuel cells that require stable, high-performance materials .

Luminescence Sensing

The photophysical properties of MN-25-2-Methyl derivative could be leveraged in luminescence sensing. This application is essential in detecting and measuring the presence of various substances, which has implications in environmental monitoring and diagnostics .

作用機序

Target of Action

MN-25-2-Methyl derivative is a cannabinoid (CB) receptor ligand . It primarily targets the central CB1 receptor and peripheral CB2 receptor . The Ki values, which represent the binding affinity of the compound to these receptors, are 8 nM and 29 nM respectively . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.

Biochemical Pathways

The compound is likely to affect the endocannabinoid system, given its affinity for cannabinoid receptors . This system plays a key role in modulating various physiological processes.

Safety and Hazards

特性

IUPAC Name |

7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31)/t19-,25-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGGOMMJKYRJR-JRLVAEJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)N[C@H]4[C@]5(CC[C@H](C5)C4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023638 |

Source

|

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501927-29-3 |

Source

|

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)